3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide
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Overview
Description
3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide is a synthetic organic compound that belongs to the class of heterocyclic compounds These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide typically involves multi-step organic reactions. The key steps may include:
Formation of the thieno[2,3-d]pyrimidine core: This can be achieved through cyclization reactions involving appropriate precursors.
Attachment of the tetrahydrofuran-3-yloxy group: This step may involve nucleophilic substitution reactions.
Formation of the benzamide moiety: This can be done through amide bond formation reactions.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thieno[2,3-d]pyrimidine ring.
Reduction: Reduction reactions may target the benzamide moiety.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as lithium aluminum hydride or sodium borohydride.
Substitution reagents: Such as halides or organometallic compounds.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of sulfoxides or sulfones, while reduction may yield amines or alcohols.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes.
Medicine: Potential use as a pharmaceutical agent, particularly in targeting specific enzymes or receptors.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide would depend on its specific molecular targets. It may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.
Comparison with Similar Compounds
Similar Compounds
4-(Thieno[2,3-d]pyrimidin-4-ylamino)-benzamide: Lacks the tetrahydrofuran-3-yloxy group.
3-(Tetrahydrofuran-3-yloxy)-4-aminobenzamide: Lacks the thieno[2,3-d]pyrimidine ring.
Uniqueness
The presence of both the tetrahydrofuran-3-yloxy group and the thieno[2,3-d]pyrimidine ring in 3-(Tetrahydrofuran-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)-benzamide may confer unique properties, such as enhanced binding affinity to specific targets or improved pharmacokinetic properties.
Properties
Molecular Formula |
C17H16N4O3S |
---|---|
Molecular Weight |
356.4 g/mol |
IUPAC Name |
3-(oxolan-3-yloxy)-4-(thieno[2,3-d]pyrimidin-4-ylamino)benzamide |
InChI |
InChI=1S/C17H16N4O3S/c18-15(22)10-1-2-13(14(7-10)24-11-3-5-23-8-11)21-16-12-4-6-25-17(12)20-9-19-16/h1-2,4,6-7,9,11H,3,5,8H2,(H2,18,22)(H,19,20,21) |
InChI Key |
YYCWUHMCQGNPLI-UHFFFAOYSA-N |
Canonical SMILES |
C1COCC1OC2=C(C=CC(=C2)C(=O)N)NC3=C4C=CSC4=NC=N3 |
Origin of Product |
United States |
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